molecular formula C19H15ClN2O5S B306998 (2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid

(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid

Cat. No. B306998
M. Wt: 418.9 g/mol
InChI Key: QSCLFMKCHOUROF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It was first synthesized by Pfizer in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid works by selectively inhibiting JAK3, one of the four members of the JAK family. JAK3 is primarily expressed in immune cells, and its inhibition results in the suppression of cytokine signaling and the subsequent reduction of immune cell activation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in the blood of patients with rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in immune cell activation and inflammation. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.

Future Directions

Future research on (2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid may focus on developing more efficient synthesis methods to improve its solubility and reduce its toxicity. It may also involve the development of novel JAK inhibitors with improved selectivity and efficacy for the treatment of autoimmune diseases. Additionally, further studies on the long-term safety and efficacy of this compound in humans are needed to fully evaluate its potential therapeutic applications.

Synthesis Methods

The synthesis of (2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid involves several steps, starting with the reaction of 4-chloro-2-nitrophenol with 4-methoxybenzylamine to form a nitrophenyl intermediate. This intermediate is then reduced to the corresponding amino compound, which is subsequently reacted with 2-chloro-4-(chloromethyl)phenol to yield the final product.

Scientific Research Applications

(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a crucial role in the signaling pathways involved in immune cell activation and inflammation.

properties

Molecular Formula

C19H15ClN2O5S

Molecular Weight

418.9 g/mol

IUPAC Name

2-[2-chloro-4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C19H15ClN2O5S/c1-26-13-5-3-12(4-6-13)22-18(25)15(21-19(22)28)9-11-2-7-16(14(20)8-11)27-10-17(23)24/h2-9H,10H2,1H3,(H,21,28)(H,23,24)/b15-9-

InChI Key

QSCLFMKCHOUROF-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)Cl)/NC2=S

SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)NC2=S

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Cl)NC2=S

Origin of Product

United States

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